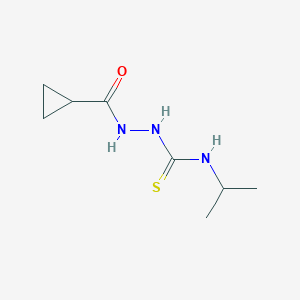

2-(cyclopropylcarbonyl)-N-isopropylhydrazinecarbothioamide

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its constituent groups. The cyclopropyl group is a three-membered carbon ring, which is known to be highly strained . The carbonyl group consists of a carbon atom double-bonded to an oxygen atom . The isopropylhydrazine group and the carbothioamide group would also contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The cyclopropyl group, for example, is known to undergo various reactions due to its ring strain .Scientific Research Applications

- Application : It participates in the synthesis of drug candidates, allowing chemists to introduce cyclopropane moieties into molecules. These cyclopropane-containing drugs may exhibit unique biological activities due to their strained three-membered ring structure .

- Application : It contributes to the development of pesticides, herbicides, and fungicides. By incorporating cyclopropane functionality, researchers can enhance the bioactivity and selectivity of these agricultural chemicals .

- Application : Cyclopropanecarbonyl chloride can be studied using spectroscopic methods (such as IR, UV-Vis, or NMR) to understand its electronic structure, vibrational modes, and chemical behavior. These insights aid in characterizing its reactivity and interactions with other molecules .

- Application : Researchers employ cyclopropanecarbonyl chloride as a boron-containing reagent in Suzuki–Miyaura coupling reactions. This method allows for the synthesis of complex organic molecules by connecting aryl or vinyl boron compounds with aryl or vinyl halides. The resulting products find applications in medicinal chemistry, materials science, and natural product synthesis .

- Application : Cyclopropanecarbonyl chloride could be incorporated into polymers, resins, or coatings to modify their properties. Its unique cyclopropane group may impart rigidity, alter solubility, or enhance chemical stability in these materials .

- Application : By studying cyclopropanecarbonyl chloride derivatives, scientists can explore their interactions with biological targets. These investigations may lead to the discovery of novel drug candidates or diagnostic agents .

Pharmaceutical Synthesis

Agrochemicals

Molecular Spectroscopy Research

Boron Reagents in Suzuki–Miyaura Coupling

Materials Science

Biomedical Research

Mechanism of Action

properties

IUPAC Name |

1-(cyclopropanecarbonylamino)-3-propan-2-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3OS/c1-5(2)9-8(13)11-10-7(12)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12)(H2,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNARZDGYOLVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NNC(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylcarbonyl)-N-(propan-2-yl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4675549.png)

![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675551.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)

![N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4675560.png)

![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)

![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4675611.png)

![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)